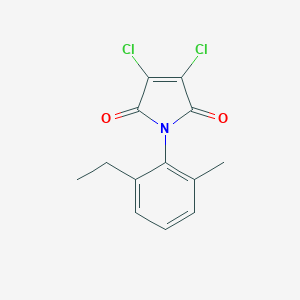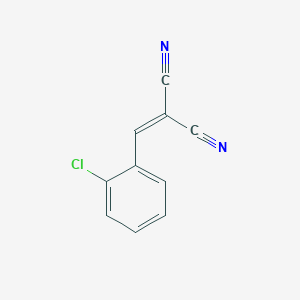
2-Chloro-5,5-diméthyl-1,3,2-dioxaphosphorinane 2-oxyde
Vue d'ensemble
Description
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide is a chemical compound with the molecular formula C5H10ClO3P. It is also known by several other names, including 2,2-Dimethyltrimethylene phosphorochloridate and 5,5-Dimethyl-2-oxo-2-chloro-1,3,2-dioxaphosphinane . This compound is of interest due to its unique structure and reactivity, making it useful in various scientific and industrial applications.
Applications De Recherche Scientifique
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide is used in various scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other phosphorus-containing compounds.
Medicine: Its derivatives are explored for potential antimicrobial activity.
Industry: It is used in the production of flame retardants and plasticizers.
Mécanisme D'action
Target of Action
It’s known to be used in the synthesis of certain compounds , which might suggest its potential targets.
Mode of Action
It’s known that it can react with other compounds in synthesis processes
Biochemical Pathways
The compound is used in the synthesis of 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane-2-yl-amino carboxylates and cyclic diguanosine monophosphate (c-di-GMP) .
Result of Action
It’s known to be used in synthesis processes
Action Environment
The compound is sensitive to moisture and should be stored under inert gas (nitrogen or Argon) at 2-8°C . These environmental factors can influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
The compound acts as a proton acceptor, enabling the creation of a covalent bond between two molecules by accepting a proton from one molecule and donating it to another . 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide also acts as an electron donor, promoting the formation of covalent bonds between molecules by donating an electron to one molecule and accepting an electron from another .
Cellular Effects
Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting .
Molecular Mechanism
The molecular mechanism of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide involves its role as a proton acceptor and electron donor . By accepting a proton from one molecule and donating it to another, it enables the creation of a covalent bond between two molecules . Similarly, by donating an electron to one molecule and accepting an electron from another, it promotes the formation of covalent bonds between molecules .
Méthodes De Préparation
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide can be synthesized through a reaction involving phosphorous oxychloride and 2,2-dimethyl-1,3-propane diol in the presence of triethylamine and dry toluene . The reaction conditions typically involve maintaining an anhydrous environment to prevent hydrolysis and ensure high yield. Industrial production methods may involve scaling up this reaction with appropriate safety and environmental controls.
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, altering the oxidation state of the phosphorus atom.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions include substituted phosphorinanes and phosphoric acid derivatives.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide include:
- 2-Chloro-1,3,2-dioxaphospholane 2-oxide
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- 2-Chloro-1,3,2-dioxaphospholane
Compared to these compounds, 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide is unique due to its specific structure, which imparts distinct reactivity and stability. Its ability to form stable phosphorus-oxygen bonds and its reactivity with nucleophiles make it particularly useful in various applications .
Propriétés
IUPAC Name |
2-chloro-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClO3P/c1-5(2)3-8-10(6,7)9-4-5/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZMUCIBBVMLEKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COP(=O)(OC1)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063291 | |
| Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4090-55-5 | |
| Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4090-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004090555 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,2-Dioxaphosphorinane, 2-chloro-5,5-dimethyl-, 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9063291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.665 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,2-DIOXAPHOSPHORINANE, 2-CHLORO-5,5-DIMETHYL-, 2-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PLM4VBZ8MZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the cyclic structure of 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide influence its reactivity compared to acyclic phosphorochloridates?
A1: Research suggests that the cyclic structure of 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide results in slightly slower solvolysis rates compared to its acyclic counterpart, dimethyl phosphorochloridate. [] This difference in reactivity is likely due to steric hindrance imposed by the ring structure, making it slightly more difficult for nucleophiles to attack the phosphorus center. Despite this difference, all three compounds exhibit similar sensitivities to changes in solvent nucleophilicity and ionizing power, suggesting a similar concerted SN2 mechanism for their solvolysis reactions. []
Q2: What are the potential applications of 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide in synthetic chemistry?
A2: 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide serves as a valuable intermediate in synthesizing various organophosphorus compounds. One example is its reaction with amino acid esters to produce 5,5-dimethyl-2-oxido-[1,3,2]-dioxaphosphorinane-2-yl-amino carboxylates. [] These compounds demonstrate moderate antifungal and antibacterial activity, highlighting the potential of this cyclic phosphorochloridate as a building block for developing novel bioactive molecules. [] Further research exploring its reactivity with other nucleophiles could unlock new synthetic routes and applications for this versatile compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B38145.png)
![N-(3-Methylphenyl)-N-[4-(phenylazo)phenyl]amine](/img/structure/B38146.png)

![5,6-Diamino-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B38149.png)




